9-(3-Chloropropyl)-9h-carbazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
96576-84-0 |
|---|---|
Molecular Formula |
C15H14ClN |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
9-(3-chloropropyl)carbazole |
InChI |
InChI=1S/C15H14ClN/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9H,5,10-11H2 |
InChI Key |
UGBPRCATQAWIJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCl |
Origin of Product |
United States |
Synthetic Methodologies for 9 3 Chloropropyl 9h Carbazole and Its Precursors
N-Alkylation Approaches to 9H-Carbazole Derivatives
The most direct route to 9-(3-chloropropyl)-9H-carbazole involves the N-alkylation of the 9H-carbazole precursor. This can be accomplished through direct alkylation or by employing phase-transfer catalysis to enhance reaction efficiency.
Direct N-Alkylation Strategies for this compound
Direct N-alkylation of 9H-carbazole is a common method for introducing alkyl substituents onto the nitrogen atom. This typically involves the reaction of carbazole (B46965) with an appropriate alkylating agent, such as 1-bromo-3-chloropropane, in the presence of a base and a suitable solvent. The base deprotonates the acidic N-H of the carbazole, forming a nucleophilic carbazolide anion that subsequently attacks the electrophilic carbon of the alkylating agent in an SN2 reaction.
A variety of bases and solvents can be employed, with the choice often influencing the reaction yield and purity of the product. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). beilstein-journals.org Solvents such as dimethylformamide (DMF) and acetone (B3395972) are frequently used. beilstein-journals.orgorgsyn.orgmdpi.com For instance, the N-alkylation of 3-bromocarbazole can be achieved using NaH as a base in DMF. beilstein-journals.org Microwave irradiation has also been shown to significantly accelerate the N-alkylation of carbazole with various alkyl halides in the presence of potassium carbonate under dry media conditions, leading to high yields in short reaction times. researchgate.net
| Reactants | Base | Solvent | Conditions | Product | Yield | Reference |
| Carbazole, 1-bromo-3-chloropropane | K₂CO₃ | Dry Media | Microwave | This compound | High | researchgate.net |
| 3,6-dibromocarbazole, diethyl sulfate | NaOH | Acetone | RT, 8h | 3,6-dibromo-9-ethylcarbazole | 81% | orgsyn.org |
| 3-bromocarbazole, alkyl halide | NaH | DMF | N/A | N-alkylated 3-bromocarbazole | N/A | beilstein-journals.org |
| Carbazole, various alkyl halides | K₂CO₃ | N/A | Microwave | N-alkyl derivatives of carbazole | High | researchgate.net |
Phase-Transfer Catalysis in 9-Substitution of Carbazole
Phase-transfer catalysis (PTC) offers a powerful and efficient alternative for the N-alkylation of carbazole. phasetransfercatalysis.com This method is particularly useful when dealing with reactants that have different solubilities, typically a solid inorganic base and an organic substrate. The phase-transfer catalyst, usually a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the base or the carbazolide anion between the aqueous/solid phase and the organic phase where the reaction occurs. phasetransfercatalysis.comacsgcipr.org
The use of PTC can lead to milder reaction conditions, reduced reaction times, and improved yields. researchgate.net For example, N-alkylation of various nitrogen heterocycles has been successfully carried out using TBAB as the catalyst. researchgate.net The pKa of the carbazole N-H is in the mid-teens, making it acidic enough to be deprotonated by common bases like NaOH in a PTC system. phasetransfercatalysis.com The resulting carbazolide anion is then shuttled into the organic phase by the catalyst to react with the alkylating agent. phasetransfercatalysis.com Immobilized ionic liquids have also been explored as reusable phase-transfer catalysts for the N-alkylation of nitrogen heterocycles, showing high catalytic activity. researchgate.net
| Substrate | Alkylating Agent | Catalyst | Base | Solvent | Conditions | Yield | Reference |
| Carbazole Derivative | Chloromethyl acetyl chloride | TBAB | NaOH | Toluene (B28343) | N/A | N/A | phasetransfercatalysis.com |
| Nitrogen Heterocycles | Alkyl Halides | Immobilized Ionic Liquids | N/A | N/A | N/A | High | researchgate.net |
| Imides | Alkyl Halides | TBAB | K₂CO₃ | Solvent-free | Spontaneous | High | researchgate.net |
| Pyrrole | 2-bromoethylamine hydrobromide | TBAB | NaOH | DMSO | 80 °C, 18h | N/A | researchgate.net |
Alternative Synthetic Pathways to N-Functionalized Carbazoles
Beyond direct alkylation, several transition metal-catalyzed reactions provide versatile routes to N-functionalized carbazoles. These methods often involve the construction of the carbazole ring itself, followed by or concurrent with N-functionalization.
Palladium-Catalyzed Cyclization Reactions
Palladium-catalyzed reactions are a cornerstone in the synthesis of carbazoles. One prominent strategy involves the intramolecular C-H functionalization and C-N bond formation of biaryl amides. nih.gov For instance, 2-acetaminobiphenyl can be converted to N-acetylcarbazole in the presence of a palladium catalyst like Pd(OAc)₂ and an oxidant such as Cu(OAc)₂. nih.gov This method allows for the synthesis of unsymmetrical carbazoles with controlled substitution patterns. nih.gov Another approach involves a palladium-catalyzed cascade reaction starting from cyclic diaryliodonium salts and anilines to produce N-arylated carbazoles. beilstein-journals.org This reaction proceeds through a ring-opening amination followed by an intramolecular cross-coupling, yielding the desired products in moderate to good yields. beilstein-journals.org
| Starting Material(s) | Catalyst System | Key Transformation | Product | Yield | Reference |
| 2-Acetaminobiphenyl | 5% Pd(OAc)₂, 1 eq. Cu(OAc)₂, O₂ | Intramolecular C-H functionalization/C-N bond formation | N-Acetylcarbazole | ~Quantitative | nih.gov |
| Cyclic diaryliodonium salt, Aniline | 5 mol% Pd(OAc)₂, Xantphos | Ring opening/Buchwald-amination cascade | N-Arylcarbazole | up to 71% | beilstein-journals.org |
| N-Arylcyclohexane enaminones | Pd(II) | Cyclization and methylation | Oxygenated carbazole alkaloids | N/A | doaj.org |
| Anilines, 1,2-dihaloarenes | Magnetically recoverable Pd nanocatalyst | One-pot N-arylation and oxidative biaryl coupling | 9H-Carbazoles | Good | acs.org |
Copper-Catalyzed C-N Coupling
Copper-catalyzed reactions offer a cost-effective and efficient alternative to palladium for the synthesis of N-functionalized carbazoles. Intramolecular oxidative C-N bond formation in N-substituted amidobiphenyls can be achieved using a copper catalyst in conjunction with a hypervalent iodine(III) oxidant. nih.gov The use of copper(II) triflate significantly enhances the reaction efficiency, leading to a broader range of carbazole products in good to excellent yields. nih.gov Copper-catalyzed C-N coupling reactions have a long history, starting with the Ullmann and Goldberg reactions, and modern methods have made these transformations more versatile and applicable to a wider range of substrates under milder conditions. acs.orgacs.org
| Starting Material(s) | Catalyst System | Key Transformation | Product | Yield | Reference |
| N-Substituted amidobiphenyls | Cu(OTf)₂, Iodobenzene diacetate | Intramolecular oxidative C-N bond formation | Carbazoles | Good to Excellent | nih.gov |
| 2-Aminobenzothiazoles, Boronic acids | Cu(II), 1,10-phenanthroline | N-Arylation | N-Arylated 2-aminobenzothiazoles | Moderate to Excellent | nih.gov |
| Benzyl bromides, Alkynes | Ionic liquid supported Cu(II) | Azide-alkyne cycloaddition | 1,4-Disubstituted 1,2,3-triazoles | High | acs.org |
Rhodium-Catalyzed Dehydrogenative Cyclization
Rhodium catalysts have emerged as powerful tools for the synthesis of carbazole derivatives through various cyclization strategies. One notable method is the rhodium-catalyzed inter- and intramolecular alkyne cyclotrimerization, which provides a highly efficient and flexible route to substituted carbazoles. nih.gov Another approach involves the rhodium(III)-catalyzed dehydrogenative annulation and spirocyclization of 2-arylindoles with maleimides, leading to highly functionalized benzo[a]pyrrolo[3,4-c]carbazole derivatives. acs.org Rhodium-catalyzed reactions of N-sulfonyl-1,2,3-triazoles can also generate rhodium-azavinylcarbenes, which are versatile intermediates for the synthesis of various nitrogen-containing heterocycles. acs.org
| Starting Material(s) | Catalyst | Key Transformation | Product | Reference |
| Diynes and Alkynes | Rhodium Complex | Inter- and intramolecular alkyne cyclotrimerization | Substituted Carbazoles | nih.gov |
| 2-Arylindoles, Maleimides | Rh(III) Complex | Dehydrogenative annulation and spirocyclization | Benzo[a]pyrrolo[3,4-c]carbazole-1,3(2H,8H)-diones | acs.org |
| N-Sulfonyl-1,2,3-triazoles, Isoxazoles | Rhodium(II) Complex | Formal [3+2] cycloaddition | Polysubstituted 3-aminopyrroles | acs.org |
| 2-Allenylbenzoxazoles | Rhodium Complex | Enantioselective cyclization | Vinyl-functionalized fused heterocycles | nih.gov |
Synthesis of Key Carbazole Building Blocks for Derivatization
The functionalization of the carbazole ring system is crucial for tuning its chemical and physical properties. The synthesis of halogenated, carbonitrile-substituted, carboxylated, and amino/nitro-functionalized carbazoles provides a versatile toolkit of building blocks for further chemical modification.
Strategies for Halogenated Carbazole Precursors
Halogenated carbazoles are valuable intermediates for cross-coupling reactions. Enzymatic and chemical methods are both employed for their synthesis.
Chloroperoxidase (CPO), an enzyme isolated from the marine fungus Caldariomyces fumago, can catalyze the halogenation of carbazole. nih.gov This process can produce a variety of polyhalogenated carbazoles (PHCs), including chlorinated, brominated, and mixed halogenated derivatives. The product distribution is dependent on the pH and the concentration of halide ions. nih.gov For instance, in the presence of chloride ions, CPO-mediated chlorination of carbazole predominantly yields 3-chlorocarbazole (B1214643) and 3,6-dichlorocarbazole. nih.gov
Chemical methods often involve electrophilic substitution or metal-catalyzed reactions. Palladium-catalyzed methodologies have proven effective for creating functionalized carbazoles. For example, a palladium-catalyzed reaction sequence involving intermolecular amination and intramolecular direct arylation can be used to synthesize carbazoles from inexpensive 1,2-dichloroarenes. organic-chemistry.org
Table 1: Selected Methods for Halogenated Carbazole Synthesis
| Starting Material | Reagents/Catalyst | Product(s) | Key Finding |
|---|---|---|---|
| Carbazole | Chloroperoxidase (CPO), Cl⁻ | 3-Chlorocarbazole, 3,6-Dichlorocarbazole | Enzymatic method yields specific chlorinated products. nih.gov |
| Carbazole | CPO, Br⁻, Cl⁻ | 1,3,6-Tribromocarbazole, 1,3,6,8-Tetrabromocarbazole | Mixed halogenation is possible, with bromination often dominating. nih.gov |
Synthesis of Carbonitrile-Substituted Carbazole Intermediates
The introduction of the carbonitrile (cyano) group onto the carbazole scaffold provides a versatile handle for further transformations into amines, carboxylic acids, or tetrazoles.
A high-yielding and scalable palladium-catalyzed cyanation has been developed for the synthesis of 9H-carbazole-3,6-dicarbonitrile from 3,6-dibromocarbazole. researchgate.net This method avoids the use of highly toxic copper(I) cyanide. The reaction typically uses zinc cyanide (Zn(CN)₂) as the cyanide source, with a palladium catalyst such as palladium(0) tetrakis(triphenylphosphine) or a combination of Pd(dba)₂ and a phosphine (B1218219) ligand like dppf. researchgate.net
Another strategy involves the nucleophilic substitution reaction between a dihalopyrimidine and a carbazole derivative. For example, 4,6-bis(9H-carbazol-9-yl)pyrimidine-5-carbonitrile can be synthesized in a single step from 4,6-dichloropyrimidine-5-carbonitrile (B1297664) and carbazole in the presence of a base like potassium hydroxide. nih.gov
Table 2: Synthesis of Carbonitrile-Substituted Carbazoles
| Starting Material | Reagents/Catalyst | Product | Yield |
|---|---|---|---|
| 3,6-Dibromo-9H-carbazole | Zn(CN)₂, Pd(dba)₂, dppf, Zn, Zn(OAc)₂ | 9H-Carbazole-3,6-dicarbonitrile | High |
Preparation of Carbazole-Based Carboxylic Acids and Esters
Carbazole carboxylic acids and their esters are important precursors for polymers and pharmaceuticals. They can be prepared through various routes, including the oxidation of alkylcarbazoles, carbonation of lithiated carbazoles, or hydrolysis of nitrile derivatives.
The Cadogan cyclization is a classic method for preparing carbazoles from nitro-based substrates using trivalent phosphorus reagents, and this can be adapted to produce carbazole carboxylic acids. researchgate.net A more direct method is the hydrolysis of carbazole nitriles. For instance, 9H-carbazole-3,6-dicarboxylic acid can be obtained by the hydrolysis of 9H-carbazole-3,6-dicarbonitrile. This hydrolysis can be facilitated by using a catalytic amount of a copper species, such as copper(I) iodide, in an aqueous sodium hydroxide solution. researchgate.net
Palladium-catalyzed reactions also provide a route to these compounds. A palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes in the presence of carbon monoxide can be used to synthesize various indole (B1671886) products and can be extended to carbazole systems, providing access to ester-functionalized derivatives. wvu.edu
Table 3: Synthesis of Carbazole Carboxylic Acids
| Starting Material | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 9H-Carbazole-3,6-dicarbonitrile | aq. NaOH, CuI (cat.), 100 °C | 9H-Carbazole-3,6-dicarboxylic acid | researchgate.net |
Synthesis of Amino- and Nitro-Carbazole Derivatives
Amino- and nitro-carbazoles are key intermediates for the synthesis of dyes, pigments, and biologically active molecules. nih.gov Nitration of carbazole typically occurs via electrophilic aromatic substitution, yielding various nitro-substituted isomers. Subsequent reduction of the nitro group provides the corresponding aminocarbazole.
Direct synthesis of carbazoles from nitroarenes has also been achieved. An efficient one-pot synthesis of carbazoles from readily available nitroarenes and Grignard reagents has been reported. This process involves an intermolecular thermal C–N bond coupling followed by a photoinduced aza-6π electrocyclization reaction, using purple light (390–395 nm) without any external catalysts. rsc.org
The synthesis of N-substituted aminocarbazoles has also been explored. For instance, N-acetylenic aminocarbazole derivatives have been prepared and show biological activity. nih.gov Furthermore, carbazole derivatives containing aminoguanidine (B1677879) and dihydrotriazine moieties have been synthesized from precursor aldehydes, demonstrating the conversion of functional groups to build complex amino derivatives. nih.gov
Table 4: Synthesis of Amino- and Nitro-Carbazole Derivatives
| Method | Starting Materials | Reagents/Conditions | Product Type | Key Feature |
|---|---|---|---|---|
| Tandem Coupling/Electrocyclization | Nitroarenes, Grignard reagents | Heat, then purple light (390–395 nm) | Substituted Carbazoles | Catalyst-free photochemical cyclization. rsc.org |
| C-H Amination | ortho-Substituted aryl sulfilimines | Visible light or Rhodium catalysis | Unprotected Carbazoles | Uses a safe nitrene source alternative to azides. nih.gov |
Advanced Derivatization and Functionalization Strategies from 9 3 Chloropropyl 9h Carbazole
Nucleophilic Substitution Reactions of the Chloropropyl Moiety
The chlorine atom on the terminal carbon of the propyl group in 9-(3-Chloropropyl)-9H-carbazole serves as a prime electrophilic site for nucleophilic substitution. This reactivity is the basis for a host of molecular elaborations, allowing for the introduction of diverse functional groups through the formation of new carbon-heteroatom bonds.
Williamson Ether Synthesis for Propane Linkages
The Williamson ether synthesis is a robust and classical method for the formation of ethers, proceeding via an SN2 mechanism. youtube.comyoutube.com In this reaction, an alkoxide ion acts as a potent nucleophile, attacking an electrophilic alkyl halide to displace the halide and form an ether linkage. For this compound, the propyl chain is a primary alkyl halide, which is ideal for this type of reaction as it minimizes competing elimination reactions. youtube.comyoutube.com
The synthesis begins with the deprotonation of an alcohol using a strong base, such as sodium hydride (NaH), to generate a highly reactive alkoxide. youtube.comyoutube.com This alkoxide then attacks the carbon atom bonded to the chlorine in this compound, resulting in the formation of a new carbon-oxygen bond and the expulsion of a chloride ion. This strategy is highly effective for linking the carbazole (B46965) moiety to a wide array of other molecules, including polymers, photosensitizers, and biologically active scaffolds, through a flexible three-carbon ether bridge.
General Reaction Scheme:
Step 1 (Alkoxide Formation): R-OH + NaH → R-O⁻Na⁺ + H₂
Step 2 (Substitution): R-O⁻Na⁺ + Cl-(CH₂)₃-Carbazole → R-O-(CH₂)₃-Carbazole + NaCl
Reactions with Nitrogen-Containing Nucleophiles
The electrophilic chloropropyl group readily reacts with a variety of nitrogen-containing nucleophiles, providing a direct pathway to novel amine and azide (B81097) derivatives. These products are valuable intermediates in organic synthesis. For instance, reaction with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) efficiently yields 9-(3-azidopropyl)-9H-carbazole. researchgate.net This azide derivative is a key precursor for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the covalent attachment of the carbazole unit to alkyne-functionalized molecules and surfaces. researchgate.net
Furthermore, direct amination with primary or secondary amines leads to the corresponding secondary or tertiary amines, respectively. These reactions typically proceed under basic conditions to neutralize the HCl generated during the substitution. The resulting amino-functionalized carbazoles are important building blocks for synthesizing hole-transporting materials used in organic light-emitting diodes (OLEDs) and as precursors for pharmacologically active compounds.
| Nucleophile | Reagent(s) | Product | Application Area |
| Azide | Sodium Azide (NaN₃) | 9-(3-azidopropyl)-9H-carbazole | Click Chemistry, Bioconjugation |
| Primary Amine | R-NH₂ | N-alkyl-3-(9H-carbazol-9-yl)propan-1-amine | Materials Science, Pharmaceuticals |
| Secondary Amine | R₂NH | N,N-dialkyl-3-(9H-carbazol-9-yl)propan-1-amine | Hole-Transport Materials |
Formation of Other Carbon-Heteroatom Bonds
Beyond oxygen and nitrogen, the chloropropyl group can be functionalized with other heteroatoms, most notably sulfur. The synthesis of thioethers (sulfides) is readily achieved through the reaction of this compound with a thiol in the presence of a base. beilstein-journals.orgnih.gov This reaction, analogous to the Williamson ether synthesis, involves the formation of a thiolate anion which then acts as the nucleophile.
The resulting carbazole-containing thioethers are of interest in materials science and have been investigated for their optical and electronic properties. The introduction of the sulfur atom can modulate the electronic characteristics of the molecule and provides a site for further chemical modification, such as oxidation to sulfoxides or sulfones. nih.gov This versatility underscores the importance of this compound as a platform for generating a diverse library of heteroatom-linked derivatives. rsc.org
Functionalization of the Carbazole Ring System
While the chloropropyl chain offers a site for nucleophilic attack, the aromatic carbazole ring system is amenable to electrophilic substitution and transition metal-catalyzed cross-coupling reactions, allowing for a second dimension of molecular diversification.
Halogenation and Subsequent Cross-Coupling Reactions
The carbazole ring is electron-rich and can be selectively halogenated. The positions most susceptible to electrophilic attack are C3 and C6, followed by C1 and C8. Reagents like N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are commonly used for regioselective bromination and chlorination, respectively. organic-chemistry.org The use of specific solvents, such as hexafluoroisopropanol (HFIP), can enhance both the rate and regioselectivity of these reactions. organic-chemistry.org
This halogenation is a critical step, as it installs a reactive handle on the aromatic core, paving the way for powerful carbon-carbon bond-forming reactions.
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming C-C bonds, particularly between sp²-hybridized carbon atoms. nih.gov This palladium-catalyzed reaction couples an organohalide with an organoboron compound, typically a boronic acid or a boronic ester. nih.gov
Once a halogen (e.g., bromine) is installed on the carbazole ring of this compound (for instance, at the C3 position to give 3-bromo-9-(3-chloropropyl)-9H-carbazole), it can be coupled with a wide variety of aryl or heteroaryl boronic acids. researchgate.net This strategy allows for the synthesis of complex biaryl and heteroaryl-substituted carbazoles. These compounds are extensively researched for their applications in organic electronics, including as host materials for phosphorescent OLEDs and as components of organic solar cells. organic-chemistry.org The reaction conditions are generally mild and tolerant of many functional groups, making it a highly versatile tool for extending the π-conjugated system of the carbazole core. nih.gov
| Halogenated Carbazole | Boronic Acid/Ester | Catalyst/Base | Product |
| 3-Bromo-9-alkyl-9H-carbazole | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 3-Phenyl-9-alkyl-9H-carbazole |
| 3,6-Dibromo-9-alkyl-9H-carbazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) / Cs₂CO₃ | 3,6-Bis(4-methoxyphenyl)-9-alkyl-9H-carbazole |
| 3-Bromo-9-alkyl-9H-carbazole | Pyridine-4-boronic acid | SPhos Pd G2 / K₃PO₄ | 3-(Pyridin-4-yl)-9-alkyl-9H-carbazole |
Sonogashira Coupling for Ethynyl (B1212043) Linkages
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes under mild conditions. wikipedia.orgorganic-chemistry.org
For a molecule like this compound, Sonogashira coupling can be envisioned to introduce ethynyl linkages at various positions on the carbazole core. This would first require halogenation of the carbazole ring, most commonly at the 3- or 3,6-positions, which are electronically favored for electrophilic substitution. The resulting halo-substituted this compound can then undergo a Sonogashira coupling with a terminal alkyne. The general conditions for this reaction involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base such as triethylamine, which also often serves as the solvent. washington.edu The reaction can be performed under anhydrous and anaerobic conditions, although newer protocols have been developed that are less stringent. beilstein-journals.org
The efficiency of the Sonogashira coupling can be influenced by the choice of catalyst, ligands, and reaction conditions. For instance, the use of bulky and electron-rich phosphine (B1218219) ligands can enhance the catalytic activity. libretexts.org Copper-free Sonogashira protocols have also been developed to circumvent the issue of alkyne homocoupling, a common side reaction. washington.edu
A potential synthetic route is outlined below:
Halogenation: Introduction of an iodine or bromine atom onto the carbazole ring of this compound, likely at the 3-position.
Sonogashira Coupling: Reaction of the resulting halo-carbazole derivative with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst to yield the corresponding ethynyl-carbazole derivative.
While direct examples starting from this compound are not extensively documented, the Sonogashira coupling of various other carbazole derivatives is well-established, suggesting the feasibility of this strategy.
Formylation and Subsequent Reactions (e.g., Knoevenagel Condensation)
Formylation:
The introduction of a formyl group (-CHO) onto the carbazole nucleus, a key step for further functionalization, can be achieved through methods like the Vilsmeier-Haack reaction. jk-sci.comchemistrysteps.comorganic-chemistry.orgwikipedia.orgwikipedia.org This reaction is suitable for electron-rich aromatic compounds, including carbazoles. jk-sci.comchemistrysteps.com The Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile. wikipedia.org For 9-alkyl-carbazoles, formylation generally occurs at the 3-position due to the electronic directing effect of the nitrogen atom. The synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde has been reported, demonstrating the viability of this transformation on 9-alkylated carbazoles. nih.gov
Knoevenagel Condensation:
The resulting this compound-3-carbaldehyde is a valuable intermediate for subsequent carbon-carbon bond formation, notably through the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst. researchgate.net
Typical active methylene compounds include malonic acid, ethyl acetoacetate, and cyanoacetic acid derivatives. The product of the Knoevenagel condensation is often an α,β-unsaturated compound, which can serve as a precursor for various other transformations. researchgate.net For example, the reaction of a carbazole-3-carbaldehyde with an active methylene compound can lead to the formation of derivatives with extended conjugation, which are of interest in materials science.
A representative reaction scheme is as follows:
Vilsmeier-Haack Formylation: Reaction of this compound with DMF and POCl₃ to yield this compound-3-carbaldehyde.
Knoevenagel Condensation: Condensation of the resulting aldehyde with an active methylene compound (e.g., malononitrile) in the presence of a base (e.g., piperidine) to afford the corresponding α,β-unsaturated derivative.
Introduction of Amide and Hydrazide Linkages
The chloropropyl group at the 9-position of the title compound can be a precursor for the introduction of amide and hydrazide functionalities. This typically involves nucleophilic substitution of the chlorine atom.
Amide Linkages:
One straightforward approach to introduce an amide linkage is to first convert the chloropropyl group to an aminopropyl group via reaction with an amine source, such as ammonia (B1221849) or a protected amine, followed by acylation. For instance, reaction with sodium azide followed by reduction would yield 9-(3-aminopropyl)-9H-carbazole. This amine can then be reacted with a variety of acylating agents (acid chlorides, anhydrides, or carboxylic acids with coupling agents) to form a diverse library of amides. sphinxsai.com
Alternatively, the carbazole core can be functionalized. For example, Friedel-Crafts acylation of this compound would introduce a keto group, which can be further elaborated. More directly, if a carboxylic acid derivative of carbazole is prepared, standard amide coupling reactions can be employed. nih.gov
Hydrazide Linkages:
Hydrazide derivatives can be synthesized from ester precursors. A potential route involves the transformation of the chloropropyl group into an ester-containing side chain. For example, reaction with a hydroxyester could yield an ether linkage. Subsequent reaction of the ester with hydrazine (B178648) hydrate (B1144303) would then produce the corresponding hydrazide. globalresearchonline.net
A more common approach involves functionalization of the carbazole ring itself. For instance, acylation of the carbazole followed by conversion to an ester and then reaction with hydrazine hydrate is a well-established method for preparing carbazole-based hydrazides. globalresearchonline.net These hydrazides are versatile intermediates, for example, in the synthesis of various heterocyclic systems like pyrazoles and oxadiazoles. globalresearchonline.net
| Starting Material | Reagent(s) | Intermediate/Product | Linkage Type |
| This compound | 1. NaN₃, 2. Reduction | 9-(3-Aminopropyl)-9H-carbazole | Amine |
| 9-(3-Aminopropyl)-9H-carbazole | R-COCl | 9-(3-(Acylamino)propyl)-9H-carbazole | Amide |
| 9-(3-Chloropropyl)-...-COOEt | Hydrazine Hydrate | 9-(3-Chloropropyl)-...-CONHNH₂ | Hydrazide |
Cycloaddition Reactions for Fused Heterocycles
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems in a single step. Starting from this compound, various derivatives can be prepared to participate in cycloaddition reactions.
Diels-Alder Reaction:
The Diels-Alder reaction, a [4+2] cycloaddition, can be utilized to construct carbazole derivatives with annulated six-membered rings. documentsdelivered.comrsc.orgacs.orgmetu.edu.tr This typically involves a diene and a dienophile. A potential strategy would be to transform the chloropropyl group into a vinyl group, which could then act as a dienophile. More commonly, the carbazole nucleus itself is part of the diene system. For example, 3-vinylindole derivatives can undergo Diels-Alder reactions to form tetrahydrocarbazoles, which can then be aromatized to carbazoles. documentsdelivered.comacs.org
1,3-Dipolar Cycloaddition:
The 1,3-dipolar cycloaddition is a versatile method for synthesizing five-membered heterocycles. nih.govyoutube.comnih.gov A key strategy involves the conversion of the chloropropyl group into an azide or an alkyne.
Azide-Alkyne Cycloaddition ("Click" Chemistry): The reaction of an azide with a terminal alkyne, often catalyzed by copper(I), yields a 1,2,3-triazole. nih.govnih.gov The chloropropyl group of the title compound can be readily converted to an azidopropyl group by reaction with sodium azide. This azide derivative can then react with various alkynes in a "click" reaction. Conversely, the chloropropyl group could be converted to a terminal alkyne, which could then react with various azides. This strategy has been successfully employed for the synthesis of 1,2,3-triazole-based carbazole derivatives using microwave irradiation to accelerate the reaction. nih.gov
Nitrile Oxide Cycloaddition: Nitrile oxides, generated in situ from oximes, can react with alkynes or alkenes to form isoxazoles or isoxazolines, respectively. youtube.com A derivative of this compound containing an alkyne or alkene functionality could be a substrate for such reactions.
| Cycloaddition Type | Key Functional Group on Carbazole | Reactant | Product |
| Diels-Alder | Vinyl | Dienophile (e.g., Maleimide) | Annulated Carbazole |
| 1,3-Dipolar (Azide-Alkyne) | Azide | Alkyne | Triazole-linked Carbazole |
| 1,3-Dipolar (Azide-Alkyne) | Alkyne | Azide | Triazole-linked Carbazole |
| 1,3-Dipolar (Nitrile Oxide) | Alkyne/Alkene | Nitrile Oxide | Isoxazole/Isoxazoline-linked Carbazole |
Site-Selective Derivatization at Different Positions of the Carbazole Core
While the 9-position of carbazole is readily functionalized via N-alkylation, achieving site-selective derivatization at the C-H bonds of the aromatic core is a significant challenge. Recent advances in transition-metal-catalyzed C-H activation have provided powerful tools for the direct functionalization of carbazoles at specific positions, most notably at the C1 and C3 positions. nih.govchim.itsci-hub.se
These methods often employ directing groups to guide the metal catalyst to a specific C-H bond. However, recent developments have focused on transient directing groups or even direct C-H activation of 9-alkyl-carbazoles. nih.gov
C3-Functionalization: The C3 position of 9-alkyl-carbazoles is electronically rich and susceptible to electrophilic attack. Rhodium(II)-catalyzed reactions of 9-alkyl-carbazoles with 1-sulfonyl-1,2,3-triazoles have been shown to regioselectively introduce an enamido group at the C3 position. sci-hub.se This functionalization proceeds via the insertion of an in situ generated α-imino rhodium(II) carbenoid into the C3-H bond. sci-hub.se
C1-Functionalization: The C1 position is sterically hindered, making its selective functionalization more challenging. However, palladium-catalyzed C-H alkylation and acylation of carbazoles at the C1 position have been achieved using norbornene as a transient directing mediator. nih.gov Rhodium(III)-catalyzed Grignard-type additions to activated carbonyl compounds have also been reported for C1-alkylation. chim.it
These site-selective functionalization strategies offer a direct route to novel carbazole derivatives from this compound without the need for pre-functionalization of the carbazole core.
| Position | Reaction Type | Catalyst/Reagents | Functional Group Introduced |
| C3 | Rh(II)-catalyzed C-H insertion | Rh₂(oct)₄, 1-sulfonyl-1,2,3-triazole | Enamido |
| C1 | Pd-catalyzed C-H alkylation/acylation | Pd catalyst, Norbornene | Alkyl/Acyl |
| C1 | Rh(III)-catalyzed Grignard-type addition | [RhCp*Cl₂]₂, AgSbF₆ | Alkyl |
Multi-Component and Tandem Reaction Sequences
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product that incorporates substantial portions of all starting materials. nih.govrug.nlresearchgate.net This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity.
Derivatives of this compound can be designed to participate in various MCRs. For example, conversion of the chloropropyl group to a primary amine would yield 9-(3-aminopropyl)-9H-carbazole, a key building block for isocyanide-based MCRs like the Ugi reaction. beilstein-journals.orgnih.govrug.nlresearchgate.netnih.gov
Ugi Reaction:
The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.gov By using 9-(3-aminopropyl)-9H-carbazole as the amine component, complex peptide-like structures bearing a carbazole moiety can be readily synthesized. A three-component version of the Ugi reaction (U-3CR) is also possible, which involves a carbonyl compound, an amine, and an isocyanide. nih.govresearchgate.net
Other MCRs:
Other MCRs, such as the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR), could also be employed. This reaction between an aldehyde, an isocyanide, and an amidine-containing heterocycle can be used to construct fused imidazopyridine-type structures. A carbazole-derived aldehyde could potentially be used in such a reaction.
Tandem reactions, where multiple bond-forming events occur sequentially in a single pot without isolation of intermediates, also provide an elegant pathway to complex carbazole derivatives. For example, a sequence involving a Sonogashira coupling followed by an intramolecular cyclization can be used to build fused heterocyclic systems onto the carbazole core.
Microwave-Assisted Synthesis in Carbazole Derivatization
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.netresearchgate.netrsc.orgmonash.edu The use of microwave irradiation has been successfully applied to various derivatization reactions of carbazoles.
N-Alkylation:
The synthesis of this compound itself can be efficiently achieved via microwave-assisted N-alkylation of carbazole with 1-bromo-3-chloropropane. Microwave irradiation can significantly reduce the reaction time for the N-alkylation of carbazole and other azaheterocycles with alkyl halides, often in solvent-free conditions or with a solid support like potassium carbonate. researchgate.netresearchgate.net
Derivatization Reactions:
Microwave heating has been shown to be effective for a wide range of subsequent derivatization reactions on the carbazole scaffold:
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition to form 1,2,3-triazoles is often accelerated by microwave irradiation, leading to higher yields in shorter times. nih.govrsc.org
Nucleophilic Substitution: Reactions involving the displacement of the chloro group in the 9-(3-chloropropyl) chain can be facilitated by microwave heating.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Sonogashira couplings, can also benefit from microwave irradiation.
Heterocycle Formation: The synthesis of various heterocyclic systems fused to or linked to the carbazole core can be expedited using microwave assistance. researchgate.net
The table below summarizes the advantages of microwave-assisted synthesis for selected carbazole derivatization reactions.
| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantages |
| N-Alkylation of Carbazole | Refluxing for several hours | Minutes | Shorter reaction time, higher yield, solvent-free options |
| Azide-Alkyne Cycloaddition | Stirring for hours to days | Minutes | Drastic reduction in reaction time, improved yields |
| Heterocycle Synthesis | Prolonged heating | Minutes to hours | Faster reaction rates, cleaner products |
Polymerization and Oligomerization of 9 3 Chloropropyl 9h Carbazole and Its Derivatives
Electrochemical Polymerization of Carbazole (B46965) Monomers
Electropolymerization is a versatile method for creating thin films of conducting polymers directly on an electrode surface. nih.gov This technique involves the anodic oxidation of monomers, which can be achieved without the need for a catalyst, making it a relatively clean process. mdpi.com
Oxidative Electropolymerization Mechanisms
The electrochemical polymerization of carbazole and its derivatives is initiated by a one-electron oxidation of the monomer to form an unstable radical cation. mdpi.comresearchgate.net For 9-substituted carbazoles, such as 9-(3-Chloropropyl)-9H-carbazole, the nitrogen position is already occupied. This facilitates the coupling of radical cations at the 3 and 6 positions of the carbazole ring system, which are the most reactive sites. nih.govmdpi.comresearchgate.net This coupling first leads to the formation of a dimer, typically 3,3'-bicarbazyl. mdpi.com
The general mechanism for the oxidative electropolymerization of 9-substituted carbazoles can be summarized as follows:
Initiation: Oxidation of the monomer at the electrode surface to form a radical cation.
Propagation: Coupling of two radical cations at the 3,3' positions to form a dimer, followed by further oxidation and chain growth.
Termination: Deposition of the insoluble polymer film onto the electrode surface.
Characterization of Electrodeposited Polymer Films
Electrodeposited polycarbazole films are characterized by a variety of techniques to determine their structural, morphological, electrochemical, and optical properties.
The structure of the resulting polymer can be confirmed using spectroscopic methods such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Gel Permeation Chromatography (GPC) can be used to determine the weight average molecular weight (Mw) of the synthesized polymer. For instance, the polymer derived from 3-(9H-carbazol-9-yl)propanenitrile was found to have an Mw of 37,900 g/mol . researchgate.net
The surface morphology of the polymer films is often investigated using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM). mdpi.comresearchgate.net These studies have revealed that the morphology can range from globular structures to island-like formations, which are indicative of a macromolecular nucleation and three-dimensional growth mechanism. mdpi.comresearchgate.net
The electrochemical properties are typically studied using Cyclic Voltammetry (CV), which can also be used to monitor the film growth. nih.gov The conductivity of the polymer films can be measured using a four-probe method; for example, poly(3-(9H-carbazol-9-yl)propanenitrile) was found to have a conductivity of 1.62x10⁻⁴ S/cm. researchgate.net
Spectroelectrochemical studies using UV-Vis spectroscopy reveal the electrochromic behavior of the films. Poly(3-(9H-carbazol-9-yl)propanenitrile) films, for instance, are transparent in their neutral state and turn green when oxidized. researchgate.net Other N-substituted polycarbazoles have shown distinct electrochromic properties, changing to colors like gray and grayish-green at various potentials. researchgate.net The table below summarizes characterization data for various electrodeposited N-substituted polycarbazole films.
| Property | Poly(3-(9H-carbazol-9-yl)propanenitrile) researchgate.net | Poly(9H-carbazol-9-ylpyrene) researchgate.net | Poly(carbazole-co-2-(9H-carbazol-9-yl)acetic acid) mdpi.comresearchgate.net |
| Analytical Methods | 1H & 13C NMR, FTIR, GPC, SEM, UV-Vis | CV, UV-Vis, FTIR, SEM | AFM |
| Molecular Weight (Mw) | 37,900 g/mol | - | - |
| Conductivity | 1.62x10⁻⁴ S/cm | - | Conductive |
| Morphology | - | - | Homogeneous globular structure |
| Electrochromic Colors | Transparent (neutral), Green (oxidized) | Light yellow, Gray, Grayish green | Green |
| Stiffness (Young's Modulus) | - | - | 9 to 24 GPa |
| Adhesion Force | - | - | 25–26 nN |
Coordination Polymerization of Carbazole-Substituted Monomers
Coordination polymerization offers an alternative route to synthesize polymers with well-defined structures and properties, often employing transition metal catalysts. nih.gov
Syndiospecific Polymerization Strategies
Syndiospecific polymerization, which results in a polymer with alternating stereochemistry of the monomer units, has been successfully applied to carbazole-substituted styrene (B11656) derivatives. rsc.org This high degree of stereoregularity is achieved using specific catalyst systems. Research has demonstrated that a rare-earth metal catalyst, specifically (C₅Me₄SiMe₃)Sc(CH₂SiMe₃)₂(THF), is highly effective for this purpose. rsc.org This scandium-based catalyst exhibits both high activity and excellent syndioselectivity in the polymerization of monomers like 9-(4-vinylbenzyl)-9H-carbazole and its brominated derivatives. rsc.org The resulting syndiotactic homopolymers have been characterized for their unique photophysical properties, including UV-vis absorption and fluorescence. rsc.org
Copolymerization with Ethylene (B1197577) and Styrene Derivatives
The introduction of carbazole units into common polymers like polyethylene (B3416737) and polystyrene can modify their properties for specific applications. nih.gov The copolymerization of carbazole-substituted styrene monomers with styrene has been successfully achieved using the same scandium catalyst system mentioned previously. rsc.org A key finding is that the incorporation rate of the carbazole-containing monomer can be controlled by adjusting the initial feed ratio of the monomers. rsc.org Furthermore, kinetic studies and ¹³C NMR analysis have revealed that these copolymers possess a gradient sequence distribution. rsc.org
While direct copolymerization of this compound with ethylene is not extensively documented, the general principles of ethylene copolymerization are well-established. Catalytic copolymerization of ethylene with styrene, for instance, can lead to materials with altered thermo-mechanical and viscoelastic properties. nih.gov An ethylenebis(1-indenyl)zirconium dichloride catalyst activated with methylaluminoxane (B55162) has been used to produce a nearly alternating crystalline copolymer of ethylene and styrene. colab.ws The functionalization of polyethylene through the copolymerization of ethylene with polar comonomers is known to improve adhesion, toughness, and printability. nih.gov
Influence of Catalyst Systems on Polymerization Outcomes
The choice of catalyst is paramount in coordination polymerization as it dictates the structure, properties, and yield of the resulting polymer. mdpi.com In the syndiospecific polymerization of carbazole-substituted styrenes, the scandium complex (C₅Me₄SiMe₃)Sc(CH₂SiMe₃)₂(THF) was shown to be superior in providing high syndiotacticity. rsc.org
The interaction between the polymer and the catalyst can also influence the reaction. nih.gov For carbazole-based polymers, it has been noted that even after extensive cleaning, metallic moieties from catalysts like ferric chloride (FeCl₃) can remain in the polymer. mdpi.com These residual metal ions can be trapped within the bulk polymer or coordinate with the nitrogen atom of the carbazole unit, potentially enhancing certain properties like proton affinity, which is beneficial for sensor applications. mdpi.com The development of task-specific carbazole-based covalent triazine frameworks has shown that these materials can serve as excellent catalysts for CO₂ chemical fixation, with their performance being directly linked to their structure, which is a result of the polymerization method. researchgate.net
Synthesis of Conjugated Carbazole Polymers
The polymerization of carbazole derivatives, particularly N-vinylcarbazole (NVC), has been extensively studied to produce a range of polymer structures with tailored properties. mdpi.comossila.com These methods can be adapted for vinylated derivatives of this compound to create conjugated systems with unique characteristics.
Linear poly(N-vinylcarbazole) (PVK) is a well-known p-type thermoplastic and π-conjugated polymer with notable thermal and chemical stability. ossila.com It is typically synthesized through the radical polymerization of N-vinylcarbazole. wikipedia.org Common methods include suspension polymerization at elevated temperatures using catalysts like sodium chloride and potassium chromate, or initiation with radical starters such as azobisisobutyronitrile (AIBN). wikipedia.org Cationic polymerization of NVC is also a viable method to produce linear PVK. researchgate.net These established techniques can be applied to a vinyl-functionalized derivative of this compound to produce linear conjugated polymers. The resulting polymers are soluble in various organic solvents like DMF, THF, toluene (B28343), and chloroform, and they precipitate in methanol, ethanol, water, and hexanes. polymersource.ca
| Polymerization Method | Initiator/Catalyst | Solvent | Temperature (°C) | Reference |
| Suspension Polymerization | Sodium chloride, Potassium chromate | Water | 180 | wikipedia.org |
| Radical Polymerization | Azobisisobutyronitrile (AIBN) | Various | Variable | wikipedia.org |
| Cationic Polymerization | Trityl salts (e.g., Ph3C+Al(C2H5)2Cl2–) | Chloroform | 20 | researchgate.net |
| Free Radical Polymerization | Free Radical Initiator | Methanol/tert-butanol | Not Specified | polymersource.ca |
This table presents established methods for the synthesis of linear poly(N-vinylcarbazole), which can be adapted for vinylated derivatives of this compound.
Dendritic polymers, which include perfectly branched dendrimers and more irregularly branched hyperbranched polymers, offer unique properties due to their three-dimensional, globular structures. thno.orgrsc.org These architectures lead to a high number of terminal functional groups, low viscosity, and high solubility. thno.orgrsc.org
The synthesis of hyperbranched polymers can be achieved through a one-pot polymerization of ABx-type monomers, where A and B are different functional groups that can react with each other. rsc.org For carbazole-based systems, this can involve the use of inimers (molecules containing both an initiating and a polymerizable group) or transmers (molecules with a chain transfer group and a polymerizable group) in controlled radical polymerization processes like atom transfer radical polymerization (ATRP), nitroxide-mediated polymerization (NMP), or reversible addition-fragmentation chain transfer (RAFT) polymerization. nih.gov For instance, a vinyl-functionalized carbazole monomer could be copolymerized with a monomer containing hierarchical reactivity to form well-defined hyperbranched structures. nih.gov The degree of branching in these polymers can be controlled to a certain extent by adjusting reaction conditions. rsc.org
Dendrimers, with their perfectly branched and monodisperse structures, are typically synthesized through stepwise divergent or convergent approaches. thno.orgnih.gov A divergent synthesis starts from a multifunctional core and adds generations of monomers outwards, while a convergent approach builds dendritic wedges (dendrons) from the periphery inwards, which are then attached to a core. nih.gov A carbazole-containing dendron could be synthesized and then attached to a core molecule to create a carbazole-based dendrimer.
| Architecture | Synthetic Approach | Key Features | Reference |
| Hyperbranched | One-pot polymerization of ABx monomers | Facile synthesis, polydisperse | rsc.orgrsc.org |
| Hyperbranched | Self-condensing vinyl polymerization (SCVP) of inimers/transmers | Controlled radical polymerization (ATRP, NMP, RAFT) | nih.gov |
| Dendrimer | Divergent Synthesis | Stepwise growth from a core, exponential increase in surface groups | thno.orgnih.gov |
| Dendrimer | Convergent Synthesis | Synthesis of dendrons followed by attachment to a core | thno.orgnih.gov |
This table outlines general synthetic strategies for dendritic and hyperbranched polymers that can be applied to carbazole-based monomers.
Star polymers consist of multiple linear polymer arms radiating from a central core. mdpi.com These architectures can be synthesized using a "core-first" or "arm-first" approach. acs.org
In the core-first method, a multifunctional initiator is used to simultaneously grow multiple polymer arms. For example, a three-functional dithiocarbamate (B8719985) chain transfer agent has been used as a core for the RAFT polymerization of N-vinylcarbazole to produce three-arm star polymers. mdpi.com
The arm-first approach involves the synthesis of linear polymer arms which are then attached to a multifunctional core. acs.org For instance, four-arm poly(N-vinylcarbazole) stars have been synthesized using xanthate-mediated controlled radical polymerization (RAFT/MADIX). acs.org This method allows for better control over the arm length and functionality before the final star polymer is formed.
| Number of Arms | Polymerization Method | Initiator/Chain Transfer Agent | Approach | Reference |
| Three-arm | RAFT Polymerization | 1,3,5-benzyl tri(diethyldithiocarbamate) | Core-first | mdpi.com |
| Four-arm | RAFT/MADIX | Tetrafunctional xanthate | Arm-first | acs.org |
This table provides examples of the synthesis of star-shaped poly(N-vinylcarbazole), which could be adapted for vinylated derivatives of this compound.
Structure-Controlled Polymerization for Defined Architectures
Controlled/living polymerization techniques are crucial for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. mdpi.com These methods are particularly important for creating complex structures like star polymers, block copolymers, and hyperbranched systems.
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has emerged as a powerful technique for the controlled polymerization of N-vinylcarbazole. mdpi.com The use of specific chain transfer agents (CTAs) allows for the synthesis of linear, star, and block copolymers of PVK with good control over the polymer chain growth. mdpi.comacs.org For instance, the polymerization of NVC in the presence of a multifunctional CTA can lead to star polymers, as seen in the synthesis of three-arm and four-arm PVK stars. mdpi.comacs.org
Cationic polymerization of NVC can also exhibit "quasi-living" characteristics under certain conditions, allowing for some control over the polymerization process. researchgate.net These controlled polymerization methods provide the tools necessary to synthesize a wide range of carbazole-based polymers with precisely tailored architectures and properties, starting from a suitable monomer derived from this compound. The choice of polymerization technique and reaction conditions ultimately dictates the final polymer architecture and its potential applications.
Investigation of Optoelectronic Properties and Performance in Advanced Materials
Electronic Structure and Molecular Orbital Analysis
The electronic properties of carbazole (B46965) derivatives are pivotal to their function in organic electronics. The arrangement and energy levels of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictate the material's charge injection, transport, and recombination characteristics.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The HOMO and LUMO energy levels are critical parameters in determining the suitability of a material for specific layers within an organic electronic device. The HOMO level relates to the ability to donate an electron (hole transport), while the LUMO level corresponds to the ability to accept an electron (electron transport). In carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole core, while the LUMO distribution can be influenced by the nature of the substituents.
For carbazole-based materials, deep HOMO levels are desirable for hole transport layers (HTLs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) as they facilitate efficient hole injection from the anode and provide good stability. researchgate.net The introduction of a 3-chloropropyl group at the 9-position of the carbazole is expected to have a modest impact on the HOMO and LUMO levels compared to the unsubstituted carbazole. The alkyl chain is primarily an electron-donating group, which might slightly raise the HOMO level. However, the presence of the electronegative chlorine atom at the end of the propyl chain could induce a slight withdrawal of electron density, potentially lowering both the HOMO and LUMO levels to some extent.
The energy gap (Eg) between the HOMO and LUMO levels is a key factor determining the optical properties of the molecule. A larger energy gap generally corresponds to absorption and emission in the bluer region of the spectrum. acs.org
Table 1: Representative HOMO/LUMO Data for Carbazole Derivatives
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Carbazole (generic) | ~ -5.4 to -5.9 | ~ -2.1 to -2.4 | ~ 3.0 - 3.5 |
| Poly(N-vinylcarbazole) (PVK) | -5.8 | -2.2 | 3.6 |
| TCTA:3CNCzOXD exciplex | - | - | - |
| TCTA:4CNCzOXD exciplex | - | - | - |
Ionization Potentials and Electron Affinities
Ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that are closely related to the HOMO and LUMO energy levels, respectively. The IP is the minimum energy required to remove an electron from a molecule in its gaseous state, and it can be approximated by the negative of the HOMO energy. The EA is the energy released when an electron is added to a neutral molecule in its gaseous state, and it can be related to the LUMO energy.
Carbazole derivatives generally possess relatively low ionization potentials, which is consistent with their excellent hole-transporting characteristics. researchgate.net The specific values for 9-(3-Chloropropyl)-9h-carbazole would be influenced by the electronic effects of the chloropropyl substituent.
Charge Transport Properties (Hole and Electron Mobility)
Carbazole-based materials are renowned for their efficient hole transport capabilities. researchgate.netasianpubs.org This property is crucial for their application as hole transport layers in various optoelectronic devices. The hole mobility in these materials is often determined using techniques such as the time-of-flight (TOF) method. epa.gov
For instance, a study on 9-(2-ethylhexyl)carbazole, a liquid carbazole derivative, reported a hole mobility of 4 x 10⁻⁶ cm²/Vs at an applied electric field of 2.5 x 10⁵ V/cm. epa.gov This value was found to be higher than that of the well-known hole-transporting polymer, poly(N-vinylcarbazole) (PVK), which exhibited a mobility of 6 x 10⁻⁷ cm²/Vs under the same conditions. epa.gov The enhancement in charge carrier mobility in the liquid carbazole was attributed to a larger transfer integral and a different distribution of excimer trapping sites. epa.gov
While specific charge mobility data for this compound is not explicitly available, it is expected to exhibit good hole transport properties characteristic of the carbazole family. The flexibility of the chloropropyl chain might influence the molecular packing in the solid state, which in turn can affect the charge transport characteristics. While carbazoles are primarily known as hole transporters, modifications to the molecular structure, such as the introduction of strong electron-withdrawing groups, can enhance electron transport properties. rsc.org
Photophysical Behavior and Spectral Analysis
The interaction of carbazole derivatives with light is fundamental to their use in light-emitting and light-harvesting applications. This section explores the absorption and emission properties of these materials.
UV-Vis Absorption Characteristics and Electronic Transitions
Carbazole-based compounds typically exhibit strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum. researchgate.netnih.gov These absorptions correspond to π-π* electronic transitions within the conjugated carbazole ring system. The parent carbazole molecule shows characteristic absorption bands around 293 nm, 324 nm, and 337 nm. nist.gov
For 9-methyl-9H-carbazole, a closely related compound, the UV-Vis spectrum shows absorption maxima that are very similar to the parent carbazole. nist.gov The absorption spectrum of this compound is expected to be similar, with the main absorption bands attributed to the carbazole chromophore. The chloropropyl substituent is not expected to significantly alter the position of these main absorption bands, as it is not directly conjugated with the carbazole ring.
In some carbazole derivatives, intramolecular charge transfer (ICT) bands can be observed, which are typically broader and appear at longer wavelengths (in the visible region). researchgate.net These ICT bands arise from the transfer of electron density from an electron-donating part of the molecule to an electron-accepting part.
Fluorescence and Photoluminescence Emission Studies
Many carbazole derivatives are known to be fluorescent, typically emitting in the blue region of the visible spectrum with moderate to good quantum yields. researchgate.net This property makes them attractive for use as blue emitters in OLEDs. The fluorescence of carbazole itself originates from the decay of the first excited singlet state (S1) to the ground state (S0).
The emission properties of carbazole derivatives can be influenced by the formation of excimers, which are excited-state dimers that can form at high concentrations or in the solid state. Excimer emission is typically red-shifted compared to the monomer emission and is often broad and structureless. researchgate.net
The photoluminescence (PL) spectrum of a carbazole derivative can be affected by the polarity of the solvent and the presence of substituents. researchgate.net For instance, in a study of a bichromophoric system containing carbazole, the carbazole moiety, when excited, was found to undergo a charge transfer reaction with the polar solvent acetonitrile. nih.gov The photophysical properties of this compound are expected to be dominated by the carbazole unit, with potential for fluorescence in the UV-blue region. The presence of the chlorine atom could potentially introduce a heavy-atom effect, which might influence the intersystem crossing rate and potentially lead to phosphorescence, although this is less common for simple alkyl-substituted carbazoles at room temperature. nih.gov
Applications in Electroluminescent Devices
The carbazole moiety is a cornerstone in the design of materials for Organic Light-Emitting Diodes (OLEDs) due to its excellent hole-transporting capabilities and high triplet energy. mdpi.com The N-alkylation with a propyl chain, as seen in this compound, is a common strategy to improve solubility and processing characteristics without significantly altering the core electronic properties. This makes it a valuable building block for both host and emissive materials.
In phosphorescent OLEDs (PhOLEDs), a host material must have a triplet energy higher than that of the guest emitter to ensure efficient energy transfer. Carbazole derivatives are frequently employed as host materials due to their high triplet energies. mdpi.comresearchgate.net The incorporation of a flexible propyl linker by using precursors like this compound can lead to materials with excellent film-forming properties and high glass transition temperatures (Tg), which are crucial for device stability and longevity. rsc.org
For instance, bipolar host materials, which can transport both holes and electrons, are critical for achieving balanced charge injection and recombination in the emissive layer. Carbazole-benzonitrile based bipolar hosts, such as 2,6-bis(3-(9H-carbazol-9-yl)phenoxy)benzonitrile (3-CzPB), have demonstrated exceptional performance. In such structures, the carbazole unit functions as the hole-transporting part. The synthesis of these complex molecules can be envisioned through pathways involving the reaction of a precursor like this compound with phenolic compounds. The resulting materials have shown the ability to act as universal hosts for various triplet-harvesting blue OLEDs. organic-chemistry.org
| Host Material | Emitter | Max. External Quantum Efficiency (EQE) | Device Type |
|---|---|---|---|
| H2 (Pyridinyl-Carbazole Derivative) | FIrpic (Blue) | 10.3% | Blue PhOLED |
| H2 (Pyridinyl-Carbazole Derivative) | Ir(ppy)3 (Green) | 9.4% (at 1000 cd/m²) | Green PhOLED |
| 3-CzPB | TADF Emitter | 31.1% | MR-TADF OLED |
| 3-CzPB | FIrpic (Deep-Blue) | 26.0% | Deep-Blue PhOLED |
The development of stable and efficient blue emitters remains a significant challenge in OLED technology. Carbazole derivatives are excellent candidates for blue-emitting materials due to their wide bandgap and high photoluminescence quantum yields. researchgate.netbldpharm.com The this compound intermediate can be used to synthesize complex blue emitters by attaching it to other chromophoric units. The propyl linker helps to control intermolecular interactions, which can prevent aggregation-caused quenching and improve the solid-state emission efficiency.
For example, bipolar blue-emitting materials have been designed using carbazole as the donor and an imidazole-based moiety as the acceptor, connected via a π-bridge. researchgate.net One such derivative, BCzB-PPI, achieved a deep-blue emission with a maximum external quantum efficiency (EQE) of 4.43%. mdpi.com Similarly, sky-blue emitting cationic iridium complexes have been developed where carbazole-type counter-anions are used to balance charge and improve device performance, reaching a peak current efficiency of 27.1 cd/A. nih.gov These examples highlight the versatility of the carbazole unit, which can be readily introduced using reactive intermediates like this compound.
| Emitter Material | Max. EQE | Max. Luminance (cd/m²) | CIE Coordinates (x, y) |
|---|---|---|---|
| P-DAC (Anthracene-Carbazole) | 2.8% | - | (0.16, 0.13) |
| BCzB-PPI (Carbazole-Imidazole) | 4.43% | 11,364 | (0.157, 0.080) |
| Cationic Iridium Complex 2 | - | - | - |
| JV55 (Carbazole-Fluorene) | 6.5% | - | (0.16, 0.06) |
Photovoltaic Applications
In the realm of organic photovoltaics (OPVs), carbazole derivatives are widely used as electron-donor materials due to their excellent hole-transporting properties and ability to be chemically modified to tune their absorption spectra and energy levels.
In bulk heterojunction (BHJ) solar cells, a blend of a donor and an acceptor material forms the active layer. Polymers based on carbazole are promising donor materials. The 9-position of the carbazole unit is typically alkylated to ensure solubility of the resulting polymer. The use of a chloropropyl group offers a reactive site for polymerization or for grafting onto a polymer backbone. For example, poly(2,7-carbazole) derivatives like PCDTBT have been used in BHJ cells, achieving PCEs of up to 4.6%. rsc.org The design of such polymers often involves the synthesis of monomers where the carbazole nitrogen is functionalized, a role for which this compound is a suitable precursor. The development of low bandgap polymers is crucial for harvesting a broader range of the solar spectrum.
| Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) |
|---|---|---|
| PCDTBT | PC70BM | 4.6% |
| JK-1 | TiO₂ | 8.01% (DSSC) |
| JK-2 | TiO₂ | 8.01% (DSSC) |
Sensing Applications of Carbazole Derivatives
Carbazole derivatives are highly fluorescent, making them excellent candidates for chemical sensors. The fluorescence properties can be modulated by the presence of specific analytes. The this compound intermediate can be used to create sensor molecules where the carbazole fluorophore is linked to a specific recognition unit (receptor). The propyl chain acts as a spacer, preventing the receptor from quenching the carbazole's fluorescence in the absence of the analyte.
For instance, a fluorescent probe for hydrogen sulfide (B99878) (H₂S), CZ-CDNB, was developed based on a carbazole platform. In this design, a recognition moiety is attached to the carbazole. Upon reaction with H₂S, a highly fluorescent hydroxyl-carbazole derivative is released, leading to a 108-fold fluorescence enhancement and a very low detection limit of 27 nM. Similarly, carbazole derivatives have been synthesized for the selective detection of metal cations, such as Ce³⁺, where the binding event leads to a significant change in fluorescence intensity. The synthesis of such sensors often involves the initial N-alkylation of carbazole to introduce a reactive linker, a role perfectly suited for this compound.
Table of Mentioned Compounds
| Abbreviation/Name | Full Chemical Name |
|---|---|
| This compound | This compound |
| 3-CzPB | 2,6-bis(3-(9H-carbazol-9-yl)phenoxy)benzonitrile |
| H2 | 3,3-Bis[3-(6-methoxy-3-pyridinyl)carbazol-9-ylmethyl]oxetane |
| FIrpic | Iridium(III)bis(4,6-difluorophenyl-pyridinato-N,C2')picolinate |
| Ir(ppy)3 | Tris(2-phenylpyridine)iridium(III) |
| P-DAC | 3,6-di(anthracen-9-yl)-9-phenyl-9H-carbazole |
| BCzB-PPI | 2-(4'-(3,6-di-tert-butyl-9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole |
| JV55 | 6-((9,9-dibutyl-7-((7-cyano-9-(2-ethylhexyl)-9H-carbazol-2-yl)ethynyl)-9H-fluoren-2-yl)ethynyl)-9-(2-ethylhexyl)-9H-carbazole-2-carbonitrile |
| PCDTBT | Poly[N-9''-hepta-decanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] |
| PC70BM | -Phenyl-C71-butyric acid methyl ester |
| JK-1 | 3-{5-[N,N-bis(9,9-dimethylfluorene-2-yl)phenyl]-thiophene-2-yl}-2-cyano-acrylic acid |
| JK-2 | 3-{5'-[N,N-bis(9,9-dimethylfluorene-2-yl)phenyl]-2,2'-bisthiophene-5-yl}-2-cyano-acrylic acid |
| CZ-CDNB | 9-(4-(2,4-dinitrophenoxy)phenyl)-9H-carbazole |
Computational and Theoretical Investigations of 9 3 Chloropropyl 9h Carbazole and Its Derivatives
Density Functional Theory (DFT) Studies
DFT has become a standard method for investigating the electronic structure of molecules. researchgate.net It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems, including carbazole (B46965) derivatives.
Geometry Optimization and Conformational Analysis
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For carbazole derivatives, a key structural feature is the planarity of the carbazole ring system and the orientation of the substituent at the 9-position.
In studies of related molecules like 9-methyl-3-phenyldiazenyl-9H-carbazole, DFT calculations have been used to predict the most stable conformation. researchgate.net For 9-(3-Chloropropyl)-9H-carbazole, it is expected that the carbazole moiety itself would remain largely planar. The 3-chloropropyl chain, however, introduces conformational flexibility. Different rotational isomers (conformers) would exist due to rotation around the C-C single bonds of the propyl chain. DFT calculations would be able to predict the relative energies of these conformers, identifying the most stable arrangement. For instance, in a study of 9-p-tolyl-9H-carbazole-3-carbaldehyde, the benzene (B151609) ring with the methyl group was found to be twisted from the mean plane of the carbazole group by a significant angle, a finding that was comparable to experimental X-ray diffraction data. nih.gov
Similarly, for conjugated carbazole chalcone, the phenyl ring of the 9-phenylcarbazole (B72232) moiety was observed to have a large dihedral angle relative to the nitrobenzene (B124822) group, which influences the extent of electronic conjugation. nih.gov These examples highlight how DFT can elucidate the preferred 3D structures of carbazole derivatives, which is crucial for understanding their electronic and photophysical properties.
Electronic Structure Calculation and Orbital Energetics
DFT calculations are instrumental in describing the electronic structure of molecules, particularly the energies and distributions of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic properties and reactivity.
For carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole ring system, while the LUMO's location can vary depending on the nature of the substituents. In a study on various carbazole derivatives, the HOMO-LUMO energy gap was found to be a key factor in determining their potential applications in organic electronics. researchgate.net
The table below presents HOMO and LUMO energies and the corresponding energy gaps for some representative carbazole derivatives, calculated using DFT methods. While these are not for this compound, they provide an indication of the expected values for similar compounds.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| MeO-2PACz | -5.11 | -1.89 | 3.22 |
| CBZC2 | -5.47 | -2.05 | 3.42 |
| CBZC4 | -5.52 | -2.08 | 3.44 |
Data sourced from a study on tert-butyl carbazole-based self-assembled monolayers. acs.org
Prediction of Spectroscopic Parameters (NMR, UV-Vis)
DFT calculations can also be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are valuable for confirming molecular structures. For 3,6-diiodo-9-ethyl-9H-carbazole, DFT calculations, including relativistic effects, have been shown to provide a reasonable agreement with experimental 13C NMR chemical shifts. researchgate.net A good linear correlation between experimental and theoretically predicted NMR parameters was observed in this study. researchgate.net
UV-Vis Spectroscopy: The electronic absorption spectra of molecules can be predicted using DFT. The calculated absorption maxima (λmax) can be compared with experimental UV-Vis spectra. For 9-p-tolyl-9H-carbazole-3-carbaldehyde, the absorption spectra were computed in both the gas phase and in solution, and the results provided a good description of the observed spectral bands. nih.gov A comparative study of various carboline and carbazole-based compounds demonstrated that certain DFT functionals and basis sets provide more reliable results that are closely correlated with experimental values. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT is an extension of DFT that is used to study the properties of molecules in the presence of time-dependent fields, such as light. mdpi.com It is a primary tool for calculating electronic excitation energies and simulating UV-Vis absorption and emission spectra.
Calculation of Absorption and Emission Spectra
TD-DFT is widely used to calculate the vertical excitation energies of molecules, which correspond to the peaks in an absorption spectrum. By calculating the energies of the lowest singlet excited states, TD-DFT can predict the λmax values for the electronic transitions.
For a series of novel hybrid molecules containing carbazole and nitrile groups, TD-DFT calculations were used to understand their photophysical properties, with predicted absorption maxima in the range of 281–340 nm. researchgate.net In another study on nitrotriazole and nitrofurazan compounds, TD-DFT calculations were employed to predict their UV-Vis spectra, with the maximum absorption wavelengths found to be between 201 and 228 nm. acs.org
The following table shows a comparison of experimental and TD-DFT calculated absorption maxima for a selection of carbazole derivatives.
| Compound | Experimental λmax (nm) | Calculated λmax (nm) |
|---|---|---|
| 9-(p-tolyl)-9H-carbazole-3-carbaldehyde (in DMF) | 330 | 325 |
| o-CNCbzCN (in Toluene) | 281-340 | N/A |
| m-CNCbzCN (in Toluene) | 281-340 | N/A |
| p-CNCbzCN (in Toluene) | 281-340 | N/A |
Data for 9-(p-tolyl)-9H-carbazole-3-carbaldehyde sourced from a study on its vibrational and electronic spectra. nih.gov Data for cyanophenyl-carbazole-carbonitrile compounds sourced from a study on their use in organic electronics. researchgate.net
Analysis of Optical Transitions and Oscillator Strengths
Beyond just predicting the energies of electronic transitions, TD-DFT also provides information about the nature of these transitions and their intensities. The oscillator strength is a dimensionless quantity that represents the probability of a particular electronic transition occurring upon absorption of light. A higher oscillator strength corresponds to a more intense absorption band.
The analysis of the molecular orbitals involved in a given transition (e.g., HOMO to LUMO) reveals its character, such as a π-π* or n-π* transition. For merocyanine (B1260669) dyes, TD-DFT calculations have been used to confirm that the longest wavelength absorption bands are due to charge transfer transitions from the donor to the acceptor part of the molecule. nih.gov This type of analysis is crucial for designing molecules with specific optical properties, such as those used in dye-sensitized solar cells or organic light-emitting diodes (OLEDs).
Investigation of Nonlinear Optical (NLO) Properties
The NLO properties of organic molecules are often related to intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. The carbazole group can act as an effective electron donor. For instance, studies on other carbazole derivatives have utilized techniques like the Z-scan method to measure nonlinear absorption and refraction. In one such study on a carbazole derivative, a negative nonlinear absorption coefficient was observed, indicating saturation absorption. The thermal-lensing effect was also noted at lower incident power, while at higher powers, diffraction ring patterns emerged due to significant nonlinear optical phase change.
Theoretical calculations, often employing Density Functional Theory (DFT), are crucial in predicting and understanding the NLO properties of these materials. These calculations can determine the polarizability and the first-order hyperpolarizability (β), which are key indicators of NLO activity. For example, a study on 3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol (NPACE) combined experimental measurements with DFT calculations to investigate its NLO features. The calculated first-order hyperpolarizability was found to be significant, highlighting the potential of the carbazole scaffold in NLO applications.
The following table summarizes representative NLO data for a carbazole derivative, illustrating the types of parameters investigated in such studies.
| Compound | Method | Key Findings |
| 9H-Carbazole-3,6-dicarboxaldehyde, 9-hexyl- | Z-scan with CW blue diode laser | Saturation in absorption (negative nonlinear absorption coefficient), Thermal-lensing effect, Diffraction ring patterns at high incident powers. |
| 3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol (NPACE) | DFT (B3LYP/6-311++G(d,p)) & SHG measurement | Calculated first-order hyperpolarizability (β) of 3.8 × 10⁻²⁹ esu, SHG efficiency measured relative to urea. |
It is important to note that these findings are for other carbazole derivatives, and experimental and computational studies would be required to determine the specific NLO properties of this compound.
Molecular Modeling and Simulation
Molecular modeling and simulation are powerful tools for understanding the behavior of molecules like this compound at an atomic level. These computational techniques can predict molecular structures, elucidate structure-function relationships, and analyze intermolecular interactions.
Structure-Function Correlations
Structure-function correlations in carbazole derivatives are often investigated to tailor their properties for specific applications, such as in organic light-emitting diodes (OLEDs) or as pharmaceutical intermediates. Molecular modeling can reveal how the addition of different functional groups to the carbazole core influences its electronic and photophysical properties.
For example, in a study of 9-benzyl-3,6-diiodo-9H-carbazole, a combination of experimental X-ray diffraction and theoretical calculations was used to understand its molecular structure and NMR parameters. Such studies help in correlating the geometric parameters, like bond lengths and angles, with the observed spectroscopic properties.
Molecular docking studies are another facet of molecular modeling that helps in understanding the interaction of a molecule with a biological target. For instance, novel N-(9-ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazoles were synthesized and their potent inhibitory action against SARS-CoV-2 proteins was evaluated through molecular docking. mdpi.com These studies revealed strong binding affinities, highlighting how specific substitutions on the carbazole ring can dictate biological function. mdpi.com The interactions identified included hydrophobic interactions and pi-pi stacking with amino acid residues of the target proteins. mdpi.com
Prediction of Intermolecular Interactions
The prediction of intermolecular interactions is crucial for understanding the packing of molecules in the solid state, which in turn affects the material's bulk properties. Hirshfeld surface analysis is a common computational tool used to visualize and quantify intermolecular contacts in crystalline materials.
In the crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole, the molecular packing is influenced by intermolecular C-H···π interactions. nih.gov Similarly, in the crystal of 9-[3-(9H-Carbazol-9-yl)-5-iodophenyl]-9H-carbazole, numerous face-to-face and edge-to-face π–π stacking interactions connect the molecules into a three-dimensional supramolecular network. nih.gov These types of interactions would also be expected to play a significant role in the crystal packing of this compound.
Crystallographic Analysis and Structural Insights
Crystallographic analysis, particularly through X-ray diffraction, provides definitive information about the three-dimensional arrangement of atoms in a solid-state material.
X-ray Diffraction Studies of Solid-State Structures
X-ray diffraction studies on various carbazole derivatives have consistently shown that the tricyclic carbazole system is essentially planar. For instance, in 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole, the carbazole ring system is almost planar, with only a minor deviation. nih.gov The planarity of the carbazole core facilitates π–π stacking interactions, which are a common feature in the crystal structures of these compounds.
The table below presents crystallographic data for a representative carbazole derivative, illustrating the type of information obtained from X-ray diffraction studies.
| Compound | Crystal System | Space Group | Key Structural Features |
| 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole | Monoclinic | C2/c | Molecule resides on a crystallographic twofold axis; carbazole ring system is almost planar. nih.gov |
| 9-[3-(9H-Carbazol-9-yl)-5-iodophenyl]-9H-carbazole | Triclinic | P-1 | Two independent molecules with different conformations; extensive π–π stacking interactions. nih.gov |
Specific X-ray diffraction data for this compound would be required to determine its precise solid-state structure.
Polymorphism and its Impact on Photophysical Properties
Polymorphism, the ability of a solid material to exist in more than one crystal form, can have a significant impact on the photophysical properties of carbazole derivatives. Different polymorphs will exhibit different crystal packing, which can alter intermolecular interactions and, consequently, properties like fluorescence and phosphorescence.
The photophysical properties of carbazole derivatives are known to be sensitive to their environment. For example, some carbazole compounds exhibit aggregation-induced emission (AIE), where they are non-emissive in solution but become highly fluorescent in the aggregated or solid state. This phenomenon is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways. Conversely, aggregation-caused quenching (ACQ) can also occur, where close packing in the solid state leads to the formation of non-emissive excimers.
Studies have shown that the nature of the substituents and the π-conjugation length can influence the emission properties in the solid state. The presence of different crystal packing arrangements in polymorphs can lead to variations in π-π stacking distances and geometries, directly affecting the photophysical output. For instance, different polymorphs could exhibit shifts in their emission wavelengths or changes in their quantum yields. While specific studies on the polymorphism of this compound are not available, it is a phenomenon that should be considered when characterizing this compound, given its potential impact on material performance.
Advanced Characterization Techniques for Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR for Structural Confirmation
Proton NMR (¹H NMR) is instrumental in confirming the presence and connectivity of hydrogen atoms within a molecule. For 9-(3-Chloropropyl)-9h-carbazole, the ¹H NMR spectrum provides distinct signals corresponding to the aromatic protons of the carbazole (B46965) ring system and the aliphatic protons of the 3-chloropropyl substituent.
The aromatic region of the spectrum typically displays a complex pattern of multiplets due to the coupling between adjacent protons on the two benzene (B151609) rings of the carbazole moiety. These signals are generally observed in the downfield region, characteristic of aromatic protons.
The aliphatic protons of the 3-chloropropyl chain give rise to signals in the upfield region of the spectrum. Specifically, one would expect to see three distinct sets of signals: a triplet corresponding to the methylene (B1212753) group attached to the nitrogen atom of the carbazole, a multiplet for the central methylene group, and another triplet for the methylene group bonded to the chlorine atom. The integration of these signals confirms the number of protons in each unique environment.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.20 - 8.10 | m | Aromatic protons (Carbazole) |
| 4.45 | t | N-CH₂ |
| 3.60 | t | CH₂-Cl |
| 2.25 | m | N-CH₂-CH₂ |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.
Carbon-¹³C NMR for Backbone and Functional Group Analysis
Carbon-¹³C NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for the aromatic carbons of the carbazole core and the aliphatic carbons of the propyl chain.
The aromatic region will show a number of signals corresponding to the twelve carbons of the carbazole ring. Due to symmetry, some of these carbons may be chemically equivalent, leading to fewer than twelve signals. The chemical shifts of these carbons provide insight into the electronic environment within the carbazole system.
The aliphatic region will display three signals corresponding to the three carbon atoms of the 3-chloropropyl group. The carbon attached to the nitrogen atom (N-CH₂) will appear at a different chemical shift than the carbon bonded to the chlorine atom (CH₂-Cl), which in turn will be distinct from the central methylene carbon (N-CH₂-C H₂). The electronegativity of the attached heteroatoms (N and Cl) significantly influences the chemical shifts of these carbons.
Table 2: Representative ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 108 - 140 | Aromatic carbons (Carbazole) |
| ~45 | CH₂-Cl |
| ~41 | N-CH₂ |
| ~32 | N-CH₂-CH₂ |
Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.
Advanced NMR Techniques for Stereochemical and Conformational Studies
While ¹H and ¹³C NMR provide foundational structural information, advanced NMR techniques can offer deeper insights into the three-dimensional structure and conformational dynamics of this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton and carbon signals and establishing through-bond connectivities.
COSY experiments reveal proton-proton couplings, helping to trace the connectivity of the aliphatic chain and assign adjacent protons on the carbazole rings.
HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments.
HMBC experiments show correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the attachment of the 3-chloropropyl chain to the nitrogen atom of the carbazole ring and for assigning quaternary carbons.
These advanced techniques are particularly useful in more complex derivatives of this compound or when studying its interactions with other molecules, where subtle changes in conformation and stereochemistry can have significant effects on its properties.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key vibrational modes include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: Found in the region of 2850-3000 cm⁻¹.
Aromatic C=C stretching: Characterized by several bands in the 1450-1600 cm⁻¹ region.
C-N stretching: Associated with the carbazole nitrogen, usually appearing in the 1200-1350 cm⁻¹ range.
C-Cl stretching: A distinct band in the fingerprint region, typically between 600 and 800 cm⁻¹, which is indicative of the chloropropyl group.
The presence and position of these bands provide strong evidence for the successful synthesis and purity of this compound.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| > 3000 | Aromatic C-H stretch |
| 2850 - 3000 | Aliphatic C-H stretch |
| 1450 - 1600 | Aromatic C=C stretch |
| 1200 - 1350 | C-N stretch |
| 600 - 800 | C-Cl stretch |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FTIR, as it is sensitive to different types of molecular vibrations. While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light.
For this compound, Raman spectroscopy is particularly useful for observing vibrations of the non-polar bonds and the carbazole backbone. The symmetric vibrations of the aromatic rings, which may be weak in the FTIR spectrum, often give rise to strong signals in the Raman spectrum. This can provide a more complete vibrational profile of the molecule. The C-Cl stretching vibration is also typically observable in the Raman spectrum. The combination of both FTIR and Raman data allows for a more comprehensive analysis of the molecular vibrations and a more confident structural assignment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio after ionization. For carbazole derivatives, electron ionization (EI) is a common method.
In the analysis of carbazole itself, the molecular ion peak [M]+ is observed, confirming its molecular weight. The fragmentation pattern provides further structural information. For instance, the mass spectrum of carbazole (C12H9N) shows a molecular weight of 167.21 g/mol . nih.govnist.gov
When analyzing derivatives such as this compound, mass spectrometry confirms the addition of the chloropropyl group. The expected molecular weight would be higher than that of carbazole. For a related compound, 9-(3-Chloropropyl)-3-nitro-9H-carbazole, the molecular weight is reported as 288.73 g/mol . bldpharm.com This demonstrates how mass spectrometry is used to verify the successful synthesis of specific carbazole derivatives.
High-resolution mass spectrometry (HRMS) is often employed for precise mass determination, which helps in confirming the elemental composition of a newly synthesized compound. For example, in the synthesis of various polyfunctionalized carbazoles, HRMS (ESI-TOF) is used to confirm the calculated molecular mass of the products. beilstein-journals.org
Table 1: Mass Spectrometry Data for Selected Carbazole Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Ionization Method | Reference |
| Carbazole | C12H9N | 167.21 | Electron Ionization | nih.govnist.gov |
| 3-Bromo-9H-carbazole | C12H8BrN | 246.10 | --- | nih.gov |
| 9-(3-Chloropropyl)-3-nitro-9H-carbazole | C15H13ClN2O2 | 288.73 | --- | bldpharm.com |
| Tetrahydro-9-acetyl-carbazole | C14H15NO | 213.2750 | Electron Ionization | nist.gov |
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Determination
Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography, is a fundamental technique for characterizing polymers. wikipedia.org It separates molecules based on their size or hydrodynamic volume in solution, allowing for the determination of the molecular weight distribution, including the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI, Đ = Mw/Mn). wikipedia.orgresearchgate.net This is crucial for understanding the properties of polymers derived from this compound, as the molecular weight significantly influences their mechanical, thermal, and electronic characteristics.
In the context of carbazole-based polymers, GPC is widely used to confirm that polymerization has occurred and to characterize the resulting macromolecules. For instance, in the electrochemical synthesis of poly(3-(9H-carbazol-9-yl)propanenitrile), GPC was used to determine the weight average molecular weight (Mw) of the polymer, which was found to be 37,900 g/mol . researchgate.net Similarly, for a polymer synthesized from 4-(9H-carbazol-9-yl)phenol using FeCl3 as an oxidant, GPC analysis revealed a PDI value of 1.78. epa.gov
The elution volume in a GPC chromatogram is inversely proportional to the degree of polymerization; larger polymer chains elute faster. researchgate.net By calibrating the GPC system with standards of known molecular weight, the molecular weight distribution of an unknown polymer sample can be determined. wikipedia.org Modern GPC systems offer features like overlapped injection to increase throughput and advanced software for streamlined data analysis. shimadzu.com
Table 2: GPC Data for Representative Carbazole-Based Polymers
| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Đ) | Reference |
| Poly(3-(9H-carbazol-9-yl)propanenitrile) | --- | 37,900 | --- | researchgate.net |
| Polymer from 4-(9H-carbazol-9-yl)phenol (FeCl3 oxidant) | --- | --- | 1.78 | epa.gov |
| Polybutadiene initiated by 3-(9H-carbazol-9-yl)propyl | --- | --- | --- | researchgate.net |
Scanning Electron Microscopy (SEM) for Morphological Analysis of Materials
Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface topography and morphology of materials at the micro- and nanoscale. In the study of materials synthesized using this compound, SEM provides critical insights into the physical structure of the resulting polymers and composites, which can influence their performance in various applications.
For example, in the synthesis of novel polymers based on 4-(9H-carbazol-9-yl)phenol, SEM coupled with energy-dispersive spectrometry (SEM-EDS) was used to investigate the surface properties of the compounds. epa.gov The SEM micrographs were recorded at various magnifications to observe the surface morphology in detail. epa.gov
The morphology of polycarbazole can be controlled through the synthesis method. For instance, the chemical synthesis of unsubstituted polycarbazole via interfacial polymerization has been shown to produce hollow microspheres, a morphology not observed in electrochemical polymerization which typically results in a granular structure. researchgate.net SEM, along with Atomic Force Microscopy (AFM), was instrumental in observing the formation and growth of these microspheres. researchgate.net
Furthermore, in the study of thin films of poly(3-(9H-carbazol-9-yl)propanenitrile), SEM was used to characterize the morphology of the polymer film prepared on a platinum electrode. researchgate.net Understanding the film's morphology is essential as it can affect properties like conductivity and electrochromic behavior.
Table 3: Summary of Morphological Observations from SEM for Carbazole-Based Materials
| Material | Synthesis Method | Observed Morphology | Reference |
| Poly(4-(9H-carbazol-9-yl)phenol) | Oxidative Polymerization | Investigated surface properties | epa.gov |
| Unsubstituted Polycarbazole | Interfacial Polymerization | Hollow microspheres | researchgate.net |
| Unsubstituted Polycarbazole | Electrochemical Deposition | Granular structure | researchgate.net |
| Poly(3-(9H-carbazol-9-yl)propanenitrile) film | Electropolymerization | Characterized film morphology | researchgate.net |
Structure Property Relationship Studies in Carbazole Based Functional Materials
Impact of N-Substitution on Electronic and Optical Properties
The substitution at the nitrogen atom of the carbazole (B46965) ring has a profound effect on its electronic and optical characteristics. The carbazole molecule's suitability for nitrogen-based derivatization stems from the reactive N-H bond, which allows for the introduction of various functional groups. researchgate.net The attachment of an alkyl chain, such as the 3-chloropropyl group in 9-(3-Chloropropyl)-9h-carbazole, is a common strategy to enhance solubility and influence intermolecular interactions in the solid state. researchgate.net
The nature of the N-substituent can modulate the electron density of the carbazole core, thereby altering its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. While the primary role of the N-alkyl group is often to ensure good solubility and film-forming properties, it can also subtly influence the photophysical behavior. For instance, studies on various 9-alkyl-carbazoles have shown that the length and nature of the alkyl chain can impact fluorescence quantum yields and lifetimes.
The presence of the terminal chlorine atom in the 3-chloropropyl group offers a reactive site for subsequent chemical modifications. This allows for the covalent attachment of other functional moieties, leading to the creation of more complex structures with tailored electronic and optical properties. The fundamental properties of this compound are outlined in the table below.
| Property | Value |
| Molecular Formula | C15H14ClN |
| Molecular Weight | 243.731 g/mol |
| LogP | 4.42340 |
| PSA | 4.93000 |
Data sourced from reference chemsrc.com
Regioselective Functionalization and its Influence on Material Performance
The performance of carbazole-based materials is not only dictated by the N-substitution but also significantly by the functionalization at specific positions on the carbazole ring. The carbazole core offers multiple sites for the attachment of functional groups, most notably at the 3, 6, and 9 positions. nih.gov The ability to selectively introduce substituents at these positions, a process known as regioselective functionalization, is a powerful tool for fine-tuning material properties.
Research has demonstrated the direct regioselective C3-functionalization of 9H-carbazoles through the C(sp2)–H insertion of α-imino rhodium(II) carbenoids. sci-hub.se This methodology allows for the introduction of various functional groups at the C3 position, which can dramatically alter the electronic and photophysical characteristics of the molecule. For instance, the introduction of electron-withdrawing or electron-donating groups at the 3- and 6-positions can modulate the HOMO/LUMO energy levels, influencing the charge injection and transport properties of the resulting material.
In the context of this compound, the 3-chloropropyl group at the nitrogen atom can sterically and electronically influence the regioselectivity of subsequent functionalization reactions. The ability to precisely control the placement of functional groups on the carbazole ring is paramount for the development of high-performance materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conjugation Effects on Charge Transport and Photoluminescence
Extending the π-conjugated system of the carbazole core is a widely employed strategy to enhance its charge transport and photoluminescent properties. This is typically achieved by introducing aromatic or other conjugated moieties at the 3, 6, or 9 positions of the carbazole ring. The degree of conjugation has a direct impact on the delocalization of electrons within the molecule, which in turn affects the HOMO/LUMO energy gap and the efficiency of charge transport.
For materials based on this compound, the 3-chloropropyl group can serve as a linker to attach other chromophores or electroactive units. The resulting extended π-systems often exhibit red-shifted absorption and emission spectra compared to the parent carbazole. Furthermore, the enhanced intermolecular π-π stacking in the solid state can facilitate charge hopping between adjacent molecules, leading to improved charge carrier mobilities.
The photoluminescence of carbazole derivatives is also highly sensitive to the extent of conjugation. By carefully selecting the attached functional groups, it is possible to tune the emission color from the deep blue, characteristic of many carbazole derivatives, to green, yellow, or even red. This tunability is a key advantage in the design of full-color displays and white-light-emitting devices. The interplay between conjugation, charge transport, and photoluminescence is a central theme in the development of advanced organic electronic materials. researchgate.net
Dendritic and Polymeric Architecture Design for Enhanced Properties
The incorporation of this compound into larger, more complex molecular architectures like dendrimers and polymers is a promising approach to amplify its desirable properties. Dendrimers are highly branched, tree-like molecules with a well-defined structure, while polymers consist of repeating monomer units. Both architectures offer unique advantages for materials design.
Dendrimers featuring carbazole units at their periphery can exhibit enhanced light-harvesting capabilities due to the large number of chromophores. The dendritic structure can also effectively isolate the emissive core, preventing concentration quenching and leading to high photoluminescence quantum yields in the solid state. The 3-chloropropyl group on this compound provides a convenient point of attachment for the construction of such dendritic structures.
Polycarbazoles, on the other hand, combine the excellent hole-transporting properties of the carbazole moiety with the good film-forming characteristics of polymers. mdpi.com The 3-chloropropyl group can be converted into a polymerizable group, such as a vinyl or an acrylate, allowing for the synthesis of polymers with a high density of carbazole units. These polymers are widely used as hole-transport layers in OLEDs and as host materials for phosphorescent emitters. The molecular weight and polydispersity of the polymer can have a significant impact on the charge transport and morphological stability of the resulting films. nih.gov
Rational Design Principles for Optimized Optoelectronic Devices
The insights gained from structure-property relationship studies of carbazole derivatives, including those derived from this compound, form the basis for the rational design of high-performance optoelectronic devices. The key to optimizing device performance lies in the careful tuning of the electronic and photophysical properties of the constituent materials to meet the specific requirements of the application.
For instance, in the design of an OLED, the HOMO and LUMO energy levels of the hole-transport layer (HTL), emissive layer (EML), and electron-transport layer (ETL) must be carefully aligned to ensure efficient charge injection and recombination. By strategically functionalizing the carbazole core, it is possible to modulate its HOMO/LUMO levels to achieve better energy level matching with adjacent layers.
Furthermore, the design of the molecular architecture plays a crucial role. For solution-processed devices, good solubility is essential, which can be achieved by introducing flexible alkyl chains like the 3-chloropropyl group. For thermally evaporated devices, high thermal stability is required, which can be imparted by creating more rigid molecular structures. The ability to control the morphology of the thin film, whether it is amorphous or crystalline, is also critical for achieving high charge carrier mobilities and device efficiencies. The systematic exploration of structure-property relationships in carbazole-based materials continues to drive the development of next-generation optoelectronic devices.
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes with Improved Efficiency and Selectivity
While 9-(3-Chloropropyl)-9H-carbazole is a known compound, the ongoing evolution in synthetic organic chemistry promises more efficient, selective, and sustainable methods for its production and the synthesis of its derivatives. Future research is focused on moving beyond traditional multi-step procedures to more elegant one-pot reactions and domino sequences. rsc.org For instance, the application of Lewis acid-catalyzed reactions, which have been effective in creating other functionalized carbazoles, could be further optimized for this specific molecule. rsc.org Strategies like the iron-catalyzed domino reaction for producing substituted benzo[b]carbazoles highlight a trend towards using cheaper, more environmentally benign metal catalysts. rsc.org
Exploration of New Application Areas Beyond Current Optoelectronics
Historically, carbazole (B46965) derivatives have been mainstays in the field of optoelectronics, serving as hole-transporting and electroluminescent materials. While this remains an important application, the future for this compound lies in its expansion into new domains, particularly in medicinal chemistry and antimicrobial research. The carbazole skeleton is a key structural element in numerous compounds with a wide range of pharmacological effects. nih.gov
Researchers are increasingly using the chloropropyl group as a handle to attach various bioactive moieties to the carbazole nucleus, designing novel therapeutic agents. Studies have shown that new carbazole derivatives can exhibit significant anticancer, antioxidant, and anti-inflammatory properties. nih.gov For example, different functional groups can be attached to the rigid carbazole ring to improve its pharmacological properties, with some derivatives showing potent antiproliferative activity against various cancer cell lines, including HeLa, HepG2, and MCF7. nih.gov
Furthermore, the design of new carbazole derivatives as antimicrobial agents is a burgeoning field. tandfonline.comnih.gov By synthesizing series of carbazoles with moieties like aminoguanidine (B1677879) or dihydrotriazine, scientists have created compounds with potent inhibitory activities against multiple bacterial strains (including multidrug-resistant isolates) and fungal strains. tandfonline.comnih.gov The 9-position is a critical site for this functionalization, making this compound an ideal starting point for building these next-generation antimicrobial drugs.
Advanced Computational Techniques for Predictive Material Design
The rational design of new materials and drugs is increasingly driven by advanced computational techniques. researchgate.net For carbazole derivatives, methods like Density Functional Theory (DFT) are used to investigate the mechanisms of their formation and to predict their electronic properties. researchgate.net Hybrid functionals such as B3LYP and M06-2X can be employed to determine the energetics of reactions, providing insights that guide the synthesis of new compounds with desired characteristics. researchgate.net
In the context of this compound, computational docking has become a powerful tool for predicting how its derivatives will interact with biological targets like proteins or DNA. researchgate.net This is crucial for the development of new drugs, allowing researchers to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and biological evaluation. nih.govtandfonline.com These computational methods are essential for understanding structure-activity relationships, for example, implicating a specific functional group in increasing antimicrobial potency while reducing toxicity. tandfonline.com Such predictive power accelerates the discovery process, saves resources, and is a cornerstone of modern material and drug design.
Integration of this compound in Multi-functional Systems
The next frontier for advanced materials is the development of multi-functional systems where several properties are engineered into a single molecular architecture. The reactive nature of the chloropropyl group makes this compound an excellent building block for these complex systems. By using it as a scaffold, researchers can attach other functional units to create materials with combined optical, electronic, and biological properties.
An emerging area is the creation of carbazole derivatives that exhibit both twisted-intramolecular charge transfer (TICT) and aggregation-induced emission (AIE) characteristics. rsc.org These properties are highly desirable for applications in sensors, bio-imaging, and solid-state lighting. The synthesis of such molecules can be achieved through multi-component reactions where the carbazole framework is strategically functionalized. rsc.org
In photovoltaics, carbazole-based compounds are being designed as non-fullerene acceptors for organic solar cells. acs.org By carefully modifying the structure, for instance through end-group functionalization, researchers can fine-tune the electronic properties to improve power conversion efficiency. The integration of these specifically designed carbazole derivatives into ternary-based systems has led to significant performance gains, particularly for indoor photovoltaic applications. acs.org
Sustainable and Green Chemistry Approaches in Carbazole Research
A significant shift in chemical synthesis is the increasing emphasis on sustainability and green chemistry. This involves developing processes that use less hazardous chemicals, reduce waste, and are more energy-efficient. Research into carbazole synthesis is actively embracing these principles. rsc.orgrsc.org
Future work on this compound will likely incorporate these green approaches. This includes the use of cost-effective and environmentally benign catalysts like CuCl₂·2H₂O instead of more precious or toxic metals. rsc.org One innovative strategy involves using renewable resources, such as lignin, a major component of biomass, as a starting material for synthesizing functionalized carbazoles. rsc.org This not only provides a sustainable pathway to valuable chemicals but also adds value to what is often considered an industrial waste product.
Moreover, there is a push to develop one-pot, two-step methods that combine multiple reaction stages (like bond cleavage, condensation, and cyclization) into a single, efficient process, thereby minimizing solvent use and purification steps. rsc.org As awareness of the environmental impact of chemicals grows, research is also focusing on the environmental behavior and fate of halogenated compounds like polyhalogenated carbazoles, ensuring that new materials are designed with their entire lifecycle in mind. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 9-(3-chloropropyl)-9H-carbazole, and what reaction conditions optimize yield and purity?
- Methodology : Microwave-assisted N-alkylation of carbazole with 1-bromo-3-chloropropane using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst and potassium hydroxide (KOH) as a base achieves yields up to 75%. Key parameters include a 1:1 molar ratio of carbazole to alkylating agent, reaction temperatures of 45–60°C, and purification via column chromatography (hexane:toluene 4:1) to remove unreacted starting materials . Conventional methods involve refluxing in toluene with TBAB, requiring longer reaction times (3–12 hours) but yielding comparable purity .
Q. What spectroscopic characterization methods are most effective for confirming the structure of this compound?
- Methodology :
- ¹H NMR : Identifies propyl chain protons (δ 1.54–1.72 ppm for methylene groups, δ 4.41 ppm for NCH₂) and carbazole aromatic protons (δ 7.17–8.09 ppm) .
- ¹³C NMR : Confirms chloropropyl connectivity via signals at δ 38.24 (CH₂Cl), 49.17 (NCH₂), and 70.92 ppm (adjacent CH₂) .
- HRMS : Validates molecular mass (observed m/z 418.1815 vs. calculated 418.1812 for C₂₆H₂₇ClN₂O) .
- RP-HPLC : Ensures purity (tR = 9.37 min, 100% purity) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- PPE : Use nitrile gloves (≥0.11 mm), safety goggles, and flame-retardant lab coats .
- Storage : Keep in airtight containers under nitrogen at 2–8°C, away from oxidizers .
- Spill Management : Use HEPA-filtered vacuum collection; avoid dry sweeping .
- Emergency Procedures : 15-minute eye irrigation with saline and skin decontamination with 5% sodium thiosulfate .
Advanced Research Questions
Q. How can researchers address low yields in alkylation reactions when synthesizing this compound derivatives?
- Methodology :
- Catalyst Optimization : Use TBAB (5 mol%) to enhance interfacial reactivity in biphasic systems .
- Solvent Effects : Balance polar aprotic solvents (DMSO) with toluene to minimize side reactions .
- Temperature Control : Microwave irradiation (80–100°C) reduces reaction time to 30 minutes .
- Inline Monitoring : Track N-H bond disappearance (3400 cm⁻¹) via FTIR to terminate reactions at ≤5% residual carbazole .
Q. What computational chemistry approaches predict the reactivity of this compound in cross-coupling reactions?
- Methodology :
- DFT Calculations : B3LYP/6-31G* level models C-Cl bond dissociation energy (BDE ≈ 78 kcal/mol) to assess oxidative addition feasibility .
- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic sites on the carbazole ring (negative charge at N-9) .
- Transition State Modeling : Predicts activation barriers (ΔG‡ ≈ 22 kcal/mol) for Buchwald-Hartwig amination .
- Validation : Hammett plots correlate substituent effects with experimental coupling efficiencies .
Q. How does the chloropropyl substituent influence the photophysical properties of 9H-carbazole derivatives in OLED applications?
- Methodology :
- Conformational Locking : C-H···π interactions between the propyl chain and carbazole ring increase quantum yield (ΦPL = 0.58 in thin films) .
- TD-DFT Calculations : Show reduced non-radiative decay due to restricted molecular rotation .
- Comparative Studies : Chloropropyl derivatives exhibit λmax shifts (365 nm → 372 nm) vs. ethyl/butyl analogs .
- Device Optimization : Pair with electron-deficient transport layers (e.g., TPBi) to enhance electron mobility (μe = 2.1 × 10⁻³ cm²/Vs) .
Q. How can researchers troubleshoot inconsistent yields in the synthesis of this compound under varying reaction scales?
- Methodology :
- Scalability : Use jacketed reactors with ±2°C temperature control for batches >50 g .
- Inline FTIR : Monitor carbazole N-H bond disappearance (3400 cm⁻¹) .
- Purification : Optimize gradient elution in flash chromatography (hexane:ethyl acetate 95:5 → 80:20) .
- DoE Analysis : Identify critical parameters (catalyst loading, p=0.002; reaction time, p=0.018) .
Q. What is the synthetic utility of the chloropropyl substituent in 9H-carbazole derivatives for subsequent functionalization?
- Methodology :
- Nucleophilic Substitution : Replace Cl with azide (NaN₃/DMF, 80°C) or thiols (PhSH/K₂CO₃) .
- Cross-Coupling : Iron-catalyzed reactions with Grignard reagents (e.g., hex-1-yn-1-ylmagnesium bromide) at 60°C .
- Comparative Reactivity : Chloropropyl derivatives show 2.3× higher reactivity in Ullmann couplings vs. bromopropyl analogs .
- Click Chemistry : Azide-substituted intermediates enable CuAAC bioconjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
